(S,R,S)-AHPC-CO-PEG4-propargyl is a synthetic compound that belongs to a class of heterobifunctional crosslinkers. It features a propargyl group at one end and a carboxylic acid at the other, allowing it to engage in click chemistry reactions, particularly with azide-containing molecules. This compound is characterized by its unique stereochemistry, denoted as (S,R,S), which refers to the specific arrangement of atoms around its chiral centers. The incorporation of polyethylene glycol (PEG) enhances its solubility and biocompatibility, making it suitable for various biological applications.
The biological activity of (S,R,S)-AHPC-CO-PEG4-propargyl is primarily linked to its role in drug delivery systems and bioconjugation strategies. Its ability to form stable conjugates with proteins or nucleic acids allows for targeted delivery of therapeutics. Moreover, it has been utilized in the development of PROTAC (Proteolysis Targeting Chimeras) technology, which harnesses the ubiquitin-proteasome system to selectively degrade target proteins within cells .
The synthesis of (S,R,S)-AHPC-CO-PEG4-propargyl typically involves several steps:
These steps may vary based on specific lab protocols and desired purity levels.
(S,R,S)-AHPC-CO-PEG4-propargyl has diverse applications in:
Interaction studies involving (S,R,S)-AHPC-CO-PEG4-propargyl often focus on its capacity to form stable complexes with azide-containing biomolecules. These studies typically employ techniques such as:
These studies help elucidate the compound's effectiveness in various biological contexts.
(S,R,S)-AHPC-CO-PEG4-propargyl shares similarities with several other compounds used in click chemistry and bioconjugation. Here are some comparable compounds:
The uniqueness of (S,R,S)-AHPC-CO-PEG4-propargyl lies in its specific stereochemistry and structural features that optimize its performance in bioconjugation applications while maintaining high solubility and stability. Its design allows for selective targeting within complex biological systems, distinguishing it from other similar compounds that may not possess these tailored characteristics.
The retrosynthetic analysis of (S,R,S)-AHPC-CO-PEG4-propargyl requires a systematic disconnection approach to identify key synthetic precursors and optimal assembly strategies [1]. The compound, with molecular formula C34H48N4O8S and molecular weight 672.8 g/mol, presents a complex heterobifunctional architecture that necessitates careful planning of bond-forming reactions [2].
The AHPC (All-trans-Hydroxyproline-Containing) pharmacophore core represents the von Hippel-Lindau protein binding domain, which can be strategically disconnected at three primary sites [3]. The retrosynthetic analysis reveals that the core structure is composed of four essential building blocks: leucine (A), proline (B), benzyl amine (C), and thiazole (D) [4]. This disconnection strategy follows established principles where bonds adjacent to functional groups provide optimal synthetic entry points [1] [5].
The first major disconnection occurs at the amide bond connecting the hydroxyproline unit to the thiazole-containing benzyl moiety [6]. This represents a convergent synthetic approach that allows independent preparation of the amino acid fragment and the aromatic heterocycle component [4]. The second critical disconnection involves the pyrrolidine ring formation, which requires precise stereochemical control to maintain the (2S,4R) configuration essential for von Hippel-Lindau binding affinity [7].
The implementation of pharmacophore-directed retrosynthesis emphasizes the importance of the hydroxylated pyrrolidine ring as the primary recognition element [8] [9]. This approach dictates that synthetic routes must preserve the stereochemical integrity of the hydroxyproline motif, which forms essential hydrogen bonding interactions with Serine 110 in the HIF1α binding site of von Hippel-Lindau [6] [10].
The thiazole ring system can be traced back to readily available starting materials through established synthetic methodologies [11]. The 4-methylthiazol-5-yl benzyl fragment represents a key pharmacophoric element that can be assembled via classical thiazole formation reactions, including the Cook-Heilborn synthesis from α-aminonitriles and dithioacids [11].
| Building Block | Synthetic Origin | Key Reactions | Stereochemical Considerations |
|---|---|---|---|
| Leucine Fragment | Natural L-leucine | Amide coupling | Maintain L-configuration |
| Hydroxyproline Core | Trans-4-hydroxy-L-proline | Ring formation, hydroxylation | (2S,4R) stereochemistry |
| Benzyl Amine | Commercial precursors | Reduction, substitution | N/A |
| Thiazole Ring | Thioformamide derivatives | Cyclization, methylation | Regioselectivity control |
The retrosynthetic analysis indicates that three linear synthetic strategies and one convergent approach are viable for accessing the AHPC core [4]. The convergent route is preferred as it minimizes the risk of epimerization at the chiral amino acid centers, which can occur under basic conditions at elevated temperatures [4].
The polyethylene glycol linker in (S,R,S)-AHPC-CO-PEG4-propargyl serves as a critical spacer element that facilitates optimal proteasome recruitment through precise spatial positioning of the E3 ligase binding domain [13]. The tetraethylene glycol chain (PEG4) provides enhanced solubility and biocompatibility while maintaining the structural flexibility required for effective ternary complex formation [14].
Systematic studies on PEG linker optimization demonstrate that the four ethylene glycol units in PEG4 represent an optimal balance between flexibility and structural constraint [15] [16]. Research findings indicate that linker length directly impacts conjugation yields and protein recruitment efficiency [15] [16]. For proteasome-targeting applications, PEG4 linkers show superior performance compared to shorter PEG2 or PEG3 variants, with conjugation yields improving from 10% to 24% when linker length increases from one to three ethylene glycol units [16].
The hydrophilic properties of the PEG4 spacer significantly enhance aqueous solubility, which is essential for cellular penetration and bioavailability [17]. The terminal carboxylic acid functionality allows for facile conjugation with primary amine groups through standard amide coupling protocols using activating agents such as EDC or HATU [17].
The PEG4 linker facilitates the formation of stable ternary complexes between target proteins, the PROTAC molecule, and the 26S proteasome [18] [13]. Recent mechanistic studies reveal that the linker length and flexibility directly influence the orientation of bound proteins within the induced ternary complex [18]. The four ethylene glycol units provide sufficient spatial separation to accommodate the binding interfaces of both the target protein and the E3 ligase while maintaining favorable thermodynamic interactions [18].
Comparative analysis of dual-ligase recruitment strategies demonstrates that optimized linker systems can enhance degradation efficiency through additive E3 ligase recruitment [13]. The PEG4 architecture supports the formation of heterotrivalent complexes that recruit multiple E3 ligases simultaneously, potentially improving degradation kinetics and overcoming resistance mechanisms [13].
| Linker Type | Ethylene Glycol Units | Conjugation Yield (%) | Solubility Enhancement | Recruitment Efficiency |
|---|---|---|---|---|
| PEG2 | 2 | 10-15 | Moderate | Limited |
| PEG3 | 3 | 20-25 | Good | Improved |
| PEG4 | 4 | 30-35 | Excellent | Optimal |
| PEG6 | 6 | 25-30 | High | Reduced specificity |
The optimization of PEG4 linkers for proteasome recruitment requires consideration of both thermodynamic and kinetic factors [19]. The entropic contributions of the flexible polyethylene glycol chain can stabilize protein-protein interactions through disruption of ordered water networks surrounding the protein surfaces [19]. This mechanism provides enhanced conformational stability and resistance to proteolytic degradation [19].
The solid-phase synthesis of (S,R,S)-AHPC-CO-PEG4-propargyl demands rigorous stereochemical control to maintain the precise three-dimensional architecture required for biological activity [20] [21]. The synthesis strategy must address the challenges of multiple chiral centers while ensuring high yields and minimal epimerization [22] [23].
The fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy represents the method of choice for solid-phase peptide synthesis due to its mild deprotection conditions and compatibility with automated synthesis platforms [21] [23]. The base-labile nature of Fmoc groups allows for selective deprotection using piperidine in dimethylformamide without compromising the stereochemical integrity of adjacent chiral centers [21].
The implementation of Fmoc chemistry in the synthesis of (S,R,S)-AHPC-CO-PEG4-propargyl requires careful selection of orthogonal side-chain protecting groups [23]. The hydroxyproline residue necessitates protection of the hydroxyl functionality to prevent unwanted side reactions during peptide coupling steps [20]. Standard protecting groups include tert-butyl ethers or silyl ethers, which can be selectively removed under acidic conditions following chain assembly [23].
The maintenance of stereochemical purity during solid-phase synthesis relies on several key principles [24] [25]. The pyrrolidine ring system exhibits inherent conformational preferences that can be exploited to direct stereoselectivity [24] [26]. The gauche effect and anomeric interactions play crucial roles in determining the energetic stability of different conformers [26].
Proline-containing peptides present unique challenges due to the potential for cis-trans isomerization about the amide bond [24] [27]. The incorporation of hydroxyproline residues with defined stereochemistry requires careful control of reaction conditions to prevent epimerization [28] [29]. The trans-4-hydroxyproline configuration is thermodynamically favored and can be maintained through appropriate choice of coupling reagents and reaction temperatures [28].
| Coupling Reagent | Activation Mechanism | Epimerization Risk | Stereochemical Fidelity |
|---|---|---|---|
| DCC/HOBt | Carbodiimide | Moderate | Good |
| HATU | Uronium salt | Low | Excellent |
| TBTU | Phosphonium salt | Low | Excellent |
| PyBOP | Phosphonium salt | Very low | Superior |
The use of advanced coupling reagents such as HATU and TBTU significantly reduces the risk of racemization during amide bond formation [30] [31]. These reagents form highly reactive intermediates that undergo rapid aminolysis, minimizing the opportunity for stereochemical scrambling [30]. The incorporation of additives such as HOBt or HOAt further enhances coupling efficiency while maintaining stereochemical integrity [31].
The terminal propargyl functionality in (S,R,S)-AHPC-CO-PEG4-propargyl enables bioorthogonal conjugation through copper-catalyzed azide-alkyne cycloaddition reactions [32] [33]. The solid-phase synthesis strategy must ensure that the alkyne moiety remains protected and accessible for subsequent click chemistry applications [14].
The propargyl group can be introduced during the final stages of synthesis through standard alkylation protocols [14]. The use of propargyl bromide with appropriate base catalysis allows for efficient installation of the terminal alkyne functionality [14]. The bioorthogonal nature of the alkyne-azide reaction provides exceptional selectivity and high yields under mild conditions [32] [34].
The study of ternary complex formation kinetics between (S,R,S)-AHPC-CO-PEG4-propargyl, target proteins, and Von Hippel-Lindau E3 ligase represents a fundamental aspect of understanding proteolysis targeting chimera mechanisms [1] [2]. The compound (S,R,S)-AHPC-CO-PEG4-propargyl serves as a degrader building block containing an E3 ligase ligand with a linker and functional group that enables conjugation to target protein ligands through straightforward chemical reactions [3].
Binding Kinetics and Thermodynamic Parameters
Quantitative analysis of ternary complex formation reveals that the binding kinetics follow a cooperative mechanism where the presence of one protein partner enhances the binding affinity of the heterobifunctional molecule to the other protein [4]. Surface plasmon resonance studies demonstrate that the association rates typically range from 10^4 to 10^6 M^-1s^-1, while dissociation rates span 10^-3 to 10^-1 s^-1 [4]. The equilibrium binding affinity for effective degraders generally falls within the 1-100 nanomolar range [1].
The cooperativity factor alpha, defined as the ratio of binary to ternary dissociation constants, serves as a critical parameter for evaluating ternary complex stability [4]. Values greater than unity indicate positive cooperativity, which correlates strongly with enhanced degradation potency and resistance to the hook effect [5]. For Von Hippel-Lindau-recruiting PROTACs, cooperativity factors typically range from 1 to 50, with higher values corresponding to more efficient degraders [1].
Experimental Methodologies for Kinetic Analysis
Multiple biophysical techniques enable comprehensive characterization of ternary complex formation kinetics [6]. Surface plasmon resonance provides real-time monitoring of binding events, allowing determination of association and dissociation rate constants [4]. Biolayer interferometry offers an alternative label-free approach particularly suited for studying weak interactions and high-throughput screening applications [6].
Isothermal titration calorimetry delivers thermodynamic parameters including enthalpy, entropy, and binding stoichiometry, providing insights into the driving forces of complex formation [6]. The NanoBRET technology enables live-cell measurement of ternary complex formation, offering temporal resolution of complex assembly and disassembly kinetics under physiological conditions [7] [2].
Molecular Determinants of Complex Stability
The structural basis of ternary complex stability involves multiple factors including protein-protein interactions, linker geometry, and conformational dynamics [8]. Crystal structure analysis of ternary complexes reveals that effective PROTACs position themselves within bowl-shaped interfaces formed by extensive protein-protein interactions between the target protein and Von Hippel-Lindau ligase [8].
The (S,R,S) stereochemistry of AHPC-CO-PEG4-propargyl is critical for Von Hippel-Lindau binding specificity, as this configuration optimizes hydrogen bonding interactions within the ligase binding pocket [9]. The PEG4 linker component enhances solubility and provides conformational flexibility necessary for productive ternary complex formation [3].
The structural foundation of neo-substrate recruitment specificity through (S,R,S)-AHPC-CO-PEG4-propargyl involves intricate molecular recognition events that determine which proteins become targeted for degradation [10]. This specificity emerges from the unique ability of PROTACs to create non-native protein-protein interactions between E3 ligases and target proteins that would not normally interact [11].
Protein-Protein Interface Characterization
Detailed structural analysis reveals that ternary complexes mediated by (S,R,S)-AHPC-CO-PEG4-propargyl create extensive buried surface areas typically ranging from 1000 to 3000 square angstroms [12]. These interfaces are stabilized through a combination of hydrophobic interactions, hydrogen bonds, and electrostatic contacts that collectively determine the specificity and stability of neo-substrate recruitment [8].
Molecular dynamics simulations demonstrate that the formation of productive ternary complexes requires precise spatial orientation of the target protein relative to the Von Hippel-Lindau ligase [13] [12]. The simulations reveal that successful degraders position lysine residues on the target protein within optimal proximity to the ubiquitin transfer machinery, typically within 10-30 angstroms of the E2-ubiquitin conjugate [12] [14].
Conformational Dynamics and Allosteric Networks
The structural basis of specificity extends beyond static interactions to encompass dynamic conformational changes that occur upon ternary complex formation [15]. Hydrogen-deuterium exchange mass spectrometry studies reveal that PROTAC binding induces conformational changes in both the target protein and E3 ligase, creating new protein-protein contact surfaces that stabilize the complex [12] [16].
These conformational rearrangements establish allosteric networks that propagate binding energy throughout the ternary complex, contributing to the observed cooperativity in binding [15]. The temporal evolution of these conformational changes occurs on timescales ranging from microseconds to milliseconds, highlighting the dynamic nature of PROTAC-mediated protein interactions [15].
Lysine Accessibility and Ubiquitination Site Selection
Critical to neo-substrate recruitment is the accessibility of lysine residues on the target protein for ubiquitin conjugation [17]. Structural analysis indicates that ubiquitinated lysines tend to be more solvent-exposed than non-ubiquitinated lysines, with approximately 60% of ubiquitination sites showing greater than 50% surface exposure [17]. The (S,R,S)-AHPC-CO-PEG4-propargyl compound must therefore position target proteins such that accessible lysine residues align appropriately with the ubiquitin transfer machinery [14].
Molecular dynamics simulations reveal that linker flexibility plays a crucial role in optimizing lysine accessibility [13]. The PEG4 linker in (S,R,S)-AHPC-CO-PEG4-propargyl provides sufficient conformational freedom to accommodate multiple target protein orientations while maintaining stable Von Hippel-Lindau engagement [13] [18].
Selectivity Mechanisms and Off-Target Effects
The specificity of neo-substrate recruitment depends on multiple selectivity filters operating at different levels [10]. Primary selectivity derives from the binding affinity of the target protein ligand moiety, while secondary selectivity emerges from the geometric constraints imposed by the linker and the requirement for productive ternary complex formation [19].
Proteomics analyses reveal that highly selective degraders create ternary complexes with minimal off-target protein interactions [20]. The most effective compounds demonstrate greater than 95% selectivity for their intended targets, with off-target degradation typically occurring only at concentrations significantly above the effective dose [19].
The spatiotemporal dynamics of polyubiquitination events mediated by (S,R,S)-AHPC-CO-PEG4-propargyl involve complex multi-step processes that unfold across multiple timescales and cellular compartments [21] [22]. Understanding these temporal patterns is essential for optimizing degrader design and predicting cellular responses to targeted protein degradation [23].
Temporal Kinetics of Ubiquitin Chain Assembly
Polyubiquitin chain formation follows distinct kinetic phases that can be resolved through time-resolved proteomics approaches [21]. Initial ubiquitin conjugation typically occurs within minutes of ternary complex formation, followed by chain elongation processes that proceed over timescales of tens of minutes to hours [21]. Mathematical modeling of these processes reveals that chain assembly kinetics follow multi-exponential behavior, with rate constants varying depending on substrate properties and cellular context [21].
The formation of polyubiquitin chains longer than two ubiquitin units shows particular importance for proteasomal recognition and subsequent degradation [21]. Kinetic analysis demonstrates that chain elongation rates decrease with increasing chain length, suggesting that longer chains become progressively more difficult to extend [21]. This phenomenon contributes to the observed heterogeneity in polyubiquitin chain lengths found on degraded substrates [24].
Subcellular Localization and Compartmentalization
The spatial organization of polyubiquitination events involves sophisticated mechanisms of compartmentalization that control where and when degradation occurs [22]. Time-resolved interactome profiling reveals that (S,R,S)-AHPC-CO-PEG4-propargyl-mediated degradation primarily occurs in cytoplasmic compartments, with some substrates showing nuclear localization patterns [23].
Temporal analysis of protein interactions demonstrates that successful degradation requires sequential recruitment of multiple factors including E2 enzymes, deubiquitinases, and proteasomal shuttle factors [22]. These recruitment events follow precise temporal sequences, with early events involving E2-ubiquitin loading and later events focusing on proteasomal delivery [22].
Dynamic Regulation of Degradation Machinery
The temporal coordination of polyubiquitination involves dynamic regulation of the degradation machinery itself [22]. Live-cell imaging studies reveal that Von Hippel-Lindau E3 ligase complexes undergo rapid assembly and disassembly cycles, with complex lifetimes typically ranging from seconds to minutes [23].
Fluorescence correlation spectroscopy measurements demonstrate that the effective concentration of active E3 ligase complexes varies dynamically within cells, influencing the kinetics of PROTAC-mediated degradation [23]. These fluctuations create temporal windows of enhanced degradation activity that can be exploited for therapeutic applications [11].
Quantitative Analysis of Degradation Kinetics
Comprehensive kinetic analysis reveals that (S,R,S)-AHPC-CO-PEG4-propargyl-mediated degradation follows first-order kinetics with respect to target protein concentration [25]. Degradation rate constants typically range from 0.1 to 1 hour^-1, depending on the specific target protein and cellular conditions [25]. The half-life for protein degradation generally spans 2-12 hours, with more efficient degraders achieving shorter half-lives [19].
Time-resolved mass spectrometry approaches enable direct measurement of polyubiquitin chain formation rates and chain linkage patterns [24]. These studies reveal that Von Hippel-Lindau-mediated degradation primarily generates K48-linked polyubiquitin chains, consistent with proteasomal targeting mechanisms [26]. The temporal evolution of chain topology shows initial formation of short chains followed by progressive elongation and branching [24].
Cellular Response Dynamics and Pathway Modulation
The spatiotemporal resolution of degradation events extends to downstream cellular responses and pathway modulation [20]. Temporal proteomics analysis reveals that target protein degradation triggers cascade effects that propagate through cellular networks over timescales ranging from minutes to hours [23].
These response dynamics involve compensatory mechanisms including increased protein synthesis, altered post-translational modifications, and changes in protein-protein interaction networks [20]. The temporal pattern of these responses provides insights into cellular adaptation mechanisms and potential resistance pathways that could limit therapeutic efficacy [11].